6-{(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-5-nitropyrimidine-2,4-diol
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Overview
Description
6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound characterized by its unique structure, which includes a piperazine ring, nitrophenyl group, and pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with 5-nitropyrimidine-2,4-diol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in the modulation of various biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)butane-1,3-dione
- 4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides
Uniqueness
6-[(1E)-2-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N6O6 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-[(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N6O6/c1-20-6-8-21(9-7-20)13-5-3-11(10-14(13)22(26)27)2-4-12-15(23(28)29)16(24)19-17(25)18-12/h2-5,10H,6-9H2,1H3,(H2,18,19,24,25)/b4-2+ |
InChI Key |
WKRPMJFFYWUCQE-DUXPYHPUSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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